Introduction: Unveiling the Potential of a Versatile Naphthalene Scaffold
Introduction: Unveiling the Potential of a Versatile Naphthalene Scaffold
An In-depth Technical Guide to the Chemical Properties of 7-Aminonaphthalen-1-ol for Advanced Research and Development
7-Aminonaphthalen-1-ol is a bifunctional organic molecule built upon a rigid naphthalene core. As a member of the aminonaphthol family, it possesses both a nucleophilic amino group and a phenolic hydroxyl group, making it a highly versatile building block for complex chemical synthesis. While its isomers, such as 8-amino-2-naphthol (also known as 1-amino-7-naphthol), have found utility in the dye industry, the specific 7-amino-1-naphthol isomer holds significant, yet less explored, potential in the fields of medicinal chemistry, materials science, and diagnostics.[1]
This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the core chemical properties of 7-Aminonaphthalen-1-ol. It moves beyond a simple recitation of data to offer field-proven insights into its synthesis, reactivity, characterization, and safe handling. A central theme is the molecule's inherent reactivity and susceptibility to oxidation, a critical factor that must be managed in any experimental context. By understanding these properties, researchers can effectively harness this scaffold for the rational design of novel pharmaceuticals, functional polymers, and advanced chemical probes.
Section 1: Molecular Identity and Physicochemical Profile
A precise understanding of a molecule's identity and physicochemical characteristics is the foundation of all subsequent research. These properties govern its solubility, stability, and potential for biological interaction, directly influencing its suitability for applications in drug discovery.
Core Identifiers
It is crucial to distinguish 7-aminonaphthalen-1-ol (CAS: 4384-92-3) from its commercially common isomer 8-amino-2-naphthol (CAS: 118-46-7), which is sometimes ambiguously named 1-amino-7-naphthol.[1][2][3][4] The distinct substitution pattern profoundly affects the electronic and steric properties of the molecule.
| Property | Value | Source |
| IUPAC Name | 7-aminonaphthalen-1-ol | [4] |
| CAS Number | 4384-92-3 | [3][4] |
| Molecular Formula | C₁₀H₉NO | [3][4] |
| Molecular Weight | 159.18 g/mol | [4] |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)N)C(=C1)O | [4] |
| InChIKey | ZYSOYLBBCYWEMB-UHFFFAOYSA-N | [4] |
Physicochemical Properties and Drug-Likeness
The computed properties of 7-aminonaphthalen-1-ol provide valuable predictive insights into its behavior in both chemical and biological systems. These parameters are instrumental in the early stages of drug development for assessing potential absorption, distribution, metabolism, and excretion (ADMET) characteristics.[5]
| Computed Property | Value | Significance in Drug Discovery |
| XLogP3 | 1.6 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[4] |
| Topological Polar Surface Area (TPSA) | 46.3 Ų | Suggests good potential for oral bioavailability and cell membrane penetration (typically <140 Ų).[4] |
| Hydrogen Bond Donors | 2 | The -OH and -NH₂ groups can participate in crucial interactions with biological targets like enzymes and receptors.[4] |
| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms can accept hydrogen bonds, contributing to target binding affinity.[4] |
| Rotatable Bond Count | 0 | The rigid naphthalene core restricts conformational flexibility, which can be advantageous for locking in a bioactive conformation.[4] |
Solubility and Stability Profile
Solubility: Consistent with its hydrophobic naphthalene core, 7-aminonaphthalen-1-ol is expected to exhibit limited solubility in water but good solubility in common organic solvents such as ethanol, methanol, and DMSO.[1]
Stability: The most critical chemical property of 7-aminonaphthalen-1-ol is its susceptibility to oxidation. The electron-donating nature of both the amino and hydroxyl groups makes the naphthalene ring highly activated and prone to oxidation upon exposure to air and light.[1] This process often results in the formation of highly colored quinone-imine type structures, leading to a visible darkening of the material. This instability necessitates specific handling and storage protocols, as detailed in Section 6.
Section 2: Synthesis and Purification
While not widely commercially available, 7-aminonaphthalen-1-ol can be synthesized through established naphthalene chemistry. The following represents a plausible and logical synthetic approach based on methodologies used for related isomers.[6]
Proposed Synthetic Workflow
The most direct synthetic strategy involves the alkaline fusion of a corresponding sulfonic acid precursor. This method leverages the Bucherer reaction or related nucleophilic aromatic substitution principles to replace a sulfonate group with a hydroxyl group under high-temperature, caustic conditions.
Caption: Proposed workflow for the synthesis of 7-aminonaphthalen-1-ol.
Experimental Protocol: Synthesis via Alkaline Fusion
This protocol is a self-validating system. The success of each step is contingent on the proper execution of the previous one, with the final structural verification serving as the ultimate validation of the entire process.
Causality: The use of a molten alkali at high temperatures provides the necessary activation energy to overcome the aromatic stability and enable the nucleophilic substitution of the sulfonate group by a hydroxide ion. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the immediate and destructive oxidation of the electron-rich aminonaphthol product.
-
Reactor Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a thermocouple, and a nitrogen inlet/outlet.
-
Melt Preparation: Charge the flask with potassium hydroxide (KOH) pellets. Heat the vessel carefully with stirring under a gentle flow of nitrogen until the KOH is completely molten (typically >200°C).
-
Reactant Addition: Slowly and carefully add dry 7-aminonaphthalene-1-sulfonic acid powder to the molten KOH in portions. Rationale: Adding the reactant slowly controls the exothermic reaction and prevents dangerous splashing. The temperature of the melt should be maintained between 220-250°C.
-
Reaction: Continue stirring the reaction mixture at this temperature for 2-4 hours. The progress can be monitored by taking small aliquots, quenching them in water, acidifying, and analyzing by TLC or LC-MS.
-
Quenching: After the reaction is complete, cool the flask to below 100°C and cautiously add water to dissolve the solid melt. Safety Note: This process is highly exothermic and should be done slowly with external cooling.
-
Isolation: Transfer the aqueous solution to a beaker and cool in an ice bath. Slowly neutralize the solution with concentrated hydrochloric acid (HCl) until it is slightly acidic (pH ~6). The crude 7-aminonaphthalen-1-ol will precipitate as a solid.
-
Filtration: Quickly filter the crude product using a Büchner funnel, washing the cake with cold, deoxygenated water. Do not allow the product to sit on the filter for an extended period, as it will begin to oxidize.
Purification Protocol
The crude product is often contaminated with unreacted starting material and oxidation byproducts. A robust method for purification involves converting the product to its hydrochloride salt, which is generally more stable and crystalline.
-
Salt Formation: Suspend the crude, moist solid in a minimal amount of 2M HCl. Stir the mixture; the aminonaphthol should dissolve as its hydrochloride salt.
-
Decolorization: Add a small amount of activated charcoal to the solution to adsorb colored impurities and stir for 15 minutes.
-
Filtration: Filter the solution through a pad of celite to remove the charcoal and any insoluble impurities.
-
Recrystallization: Allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of 7-aminonaphthalen-1-ol hydrochloride.
-
Final Product: Collect the crystals by filtration, wash with a small amount of cold acetone, and dry under vacuum in the dark. The free base can be regenerated by careful neutralization of an aqueous solution of the salt if required.
Section 3: Chemical Reactivity and Derivatization Potential
The synthetic utility of 7-aminonaphthalen-1-ol stems from the distinct reactivity of its functional groups and aromatic core. For drug development professionals, these reactive sites are handles for generating analogues and libraries of compounds for structure-activity relationship (SAR) studies.
-
N-Acylation/Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form stable amides and sulfonamides.
-
O-Alkylation/Acylation: The phenolic hydroxyl group can be alkylated with alkyl halides under basic conditions (e.g., K₂CO₃, NaH) to form ethers or acylated to form esters.
-
Electrophilic Aromatic Substitution: The ring is highly activated towards electrophiles. Reactions like halogenation, nitration, and azo coupling are expected to occur. The directing effects of the -OH and -NH₂ groups will favor substitution at the ortho and para positions.
-
Oxidation: As previously noted, mild oxidizing agents can convert the molecule to quinone-like structures.
Caption: Key derivatization pathways for 7-aminonaphthalen-1-ol.
Section 4: Spectroscopic Characterization Protocol
Structural confirmation is non-negotiable. The following outlines the expected spectroscopic signatures that serve to validate the identity and purity of synthesized 7-aminonaphthalen-1-ol.
| Technique | Expected Observations and Rationale |
| ¹H NMR | Solvent: DMSO-d₆. Expected Signals: Multiple distinct signals in the aromatic region (~6.5-8.0 ppm), corresponding to the 6 protons on the naphthalene ring. Broad singlets for the -OH and -NH₂ protons, which are exchangeable with D₂O. The specific splitting patterns (doublets, triplets) will depend on the coupling between adjacent protons. |
| ¹³C NMR | Solvent: DMSO-d₆. Expected Signals: 10 distinct signals. Two signals at high field (~140-160 ppm) corresponding to the carbons bearing the -OH and -NH₂ groups (C1 and C7). Eight other signals in the aromatic region (~100-135 ppm) for the remaining carbons. |
| FT-IR | Sample: KBr pellet or ATR. Expected Bands: A broad absorption band around 3200-3500 cm⁻¹ due to O-H stretching. Two distinct, sharper peaks in the same region (~3300-3400 cm⁻¹) corresponding to the symmetric and asymmetric N-H stretching of the primary amine. Strong absorptions around 1600 cm⁻¹ from aromatic C=C stretching. |
| Mass Spec. | Method: ESI+ or EI. Expected m/z: A prominent molecular ion peak [M+H]⁺ at approximately 160.07, corresponding to the molecular formula C₁₀H₁₀NO⁺.[4] |
Section 5: Applications in Drug Discovery and Materials Science
The true value of 7-aminonaphthalen-1-ol lies in its potential as a scaffold for creating high-value molecules.
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Medicinal Chemistry: The aminonaphthol core is present in various bioactive compounds. Its rigid structure is ideal for presenting pharmacophoric elements in a defined spatial orientation. Derivatives of this scaffold are prime candidates for screening in anticancer, anti-inflammatory, and neuroprotective assays, as related structures have shown promise in these areas.[5] The parent compound 1-naphthol is a known metabolite of certain drugs and environmental compounds, making its derivatives relevant for toxicological and metabolic studies.[7]
-
Materials Science: The ability to undergo azo coupling makes it a precursor for specialized azo dyes with unique photophysical properties.[1] Furthermore, the bifunctional nature allows it to be incorporated into polymers, such as polyamides or polyesters, to impart properties like thermal stability, fluorescence, or specific binding capabilities.
Section 6: Safety, Handling, and Storage
Given its reactivity and potential toxicity, strict adherence to safety protocols is mandatory.
Hazard Identification
The following GHS hazard classifications have been reported for 7-aminonaphthalen-1-ol.
| Hazard Class | Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[4] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[4] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation.[4] |
| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation.[4] |
Protocol for Safe Handling and Storage
Causality: The following procedures are designed to mitigate the dual risks of chemical exposure and product degradation via oxidation.
-
Personal Protective Equipment (PPE): Always handle 7-aminonaphthalen-1-ol in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.
-
Dispensing: When weighing or transferring the solid, use an enclosure or a balance with a draft shield to minimize the inhalation of fine particles.
-
Atmosphere: For reactions and long-term storage, the material should be kept under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Storage: Store the compound in an amber glass vial to protect it from light. The container should be tightly sealed and placed in a cool, dry, and dark location, preferably in a desiccator. For maximum longevity, storing under inert gas at refrigerated temperatures is recommended.
Conclusion
7-Aminonaphthalen-1-ol is more than just another chemical intermediate; it is a versatile platform for innovation. Its defined structure, coupled with the rich reactivity of its amino and hydroxyl groups, provides chemists with a powerful tool for the synthesis of novel and functional molecules. While its inherent instability to oxidation presents a challenge, it is one that can be effectively managed through the disciplined application of the protocols outlined in this guide. By embracing a deep understanding of its core chemical properties, researchers in drug discovery and materials science can unlock the full potential of this valuable naphthalene scaffold.
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